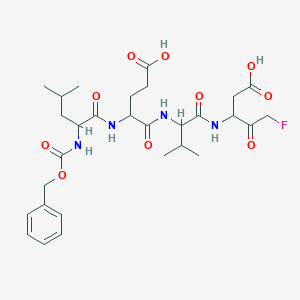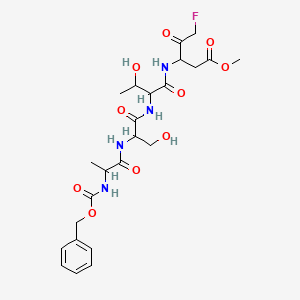
Protein SSX4 (41-60)
カタログ番号 B1574992
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein SSX4
科学的研究の応用
Cancer/Testis Antigens in Melanoma and Cancer Immunotherapy
- The SSX genes, including SSX4, are expressed aberrantly in various cancers, including melanoma. They are part of the cancer/testis antigens, suggesting their potential as targets for cancer immunotherapy. Research shows that SSX expression in melanoma is heterogeneous and variable, emphasizing the need to assess SSX expression status for immunotherapy trials (N. R. dos Santos et al., 2000).
Interactions with Other Proteins and Implications for Cellular Growth
- SSX proteins, including SSX4, interact with various proteins, such as RAB3IP and SSX2IP. These interactions could have significant implications for the mechanisms underlying normal and malignant cellular growth, potentially offering insights into cancer pathology and treatment (D. D. de Bruijn et al., 2002).
Structure Determination Techniques
- Advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) could be utilized for high-resolution structural information of proteins including SSX4. Such techniques are crucial for analyzing the structure of difficult-to-crystallize molecules, potentially including SSX4 (S. Boutet et al., 2012).
Epitope Identification for Immunotherapy
- Identification of HLA-A*0201-restricted epitopes in the SSX family, including SSX4, is key for cancer immunotherapy. Certain epitopes from SSX proteins can induce strong CTL immune responses, suggesting their utility in peptide-mediated immunotherapy against SSX-expressing tumors (Yangdong He et al., 2008).
Multiplexed Protein Measurement Technologies
- Technologies like multiplexed protein measurement, which allow for the simultaneous measurement of many proteins, can be applied to study the abundance and interaction of SSX4 in various biological samples. This is crucial for comprehensive proteomic surveys and understanding protein networks (S. Kingsmore, 2006).
Protein-SSDNA Interactions
- Studies on proteins like the E. coli single-stranded DNA-binding protein (SSB) and their interactions with oligonucleotides can provide insights into the interactions of SSX4 with DNA, which is crucial for understanding its role in cancer and potential therapeutic targets (B. Merrill et al., 1984).
Bacteriophage T4 Proteins and DNA Replication
- Understanding the mechanism of DNA unwinding and replication in bacteriophage T4 proteins may offer insights into the functions of SSX4 in cellular processes, as it could share similar replication or transcriptional mechanisms (K. Raney et al., 1996).
Identification of Immunogenic Peptides
- Research on the identification of immunogenic peptides in SSX family members, including SSX4, is crucial for developing targeted cancer therapies. These peptides can be used to elicit specific immune responses in cancer treatment (E. Godefroy et al., 2007).
SSX4 in Protein-Protein Interactions and DNA Replication
- Studies on bacteriophage T4 proteins' interactions and replication processes could provide analogies for understanding SSX4's role in human cells, particularly regarding protein-protein interactions and DNA replication mechanisms (Kyoko Tarumi & T. Yonesaki, 1995).
Structure and Mechanism of Nucleases
- Research on SLX4-regulated structure-selective nucleases (SSEs) can be insightful for understanding SSX4, as it may have similar structural or functional properties. This knowledge is significant for understanding the mechanisms underlying DNA repair and genomic stability (M. Nowotny & V. Gaur, 2016).
特性
配列 |
KSSEKIVYVYMKLNYEVMTK |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Protein SSX4 (41-60) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー




